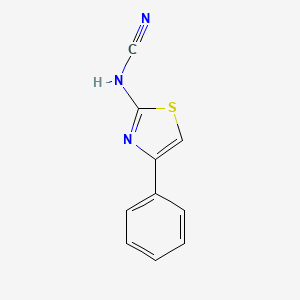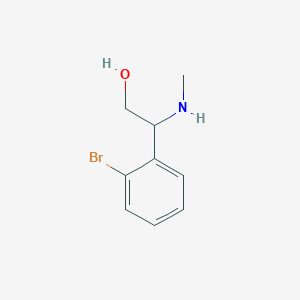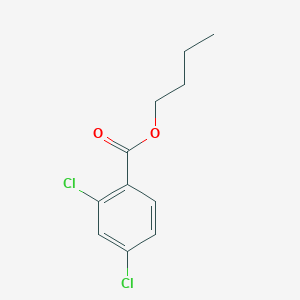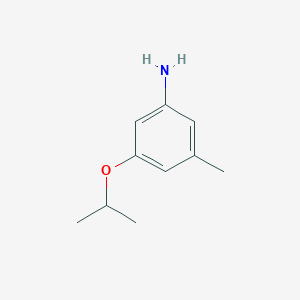
3-Isopropoxy-5-methyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-5-methyl-phenylamine, also known as 3-Isopropoxy-5-methylaniline, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of an isopropoxy group and a methyl group attached to a phenylamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-methyl-phenylamine can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an isopropoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of an appropriate aromatic compound followed by catalytic hydrogenation can yield the desired amine.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-5-methyl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or nitrated compounds .
Scientific Research Applications
3-Isopropoxy-5-methyl-phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-methyl-phenylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. It may also interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
- 3-Isopropoxy-5-methylaniline
- 3-methyl-5-(propan-2-yloxy)aniline
- Benzenamine, 3-methyl-5-(1-methylethoxy)-
Comparison: Compared to similar compounds, 3-Isopropoxy-5-methyl-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yloxyaniline |
InChI |
InChI=1S/C10H15NO/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,11H2,1-3H3 |
InChI Key |
AUYQIQYVYHWNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



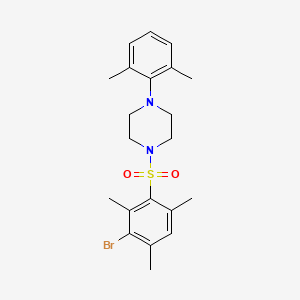
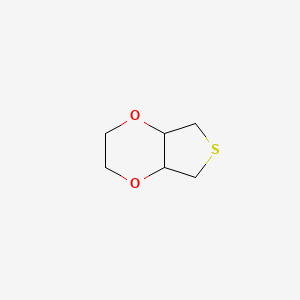
![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
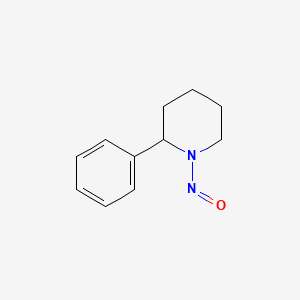
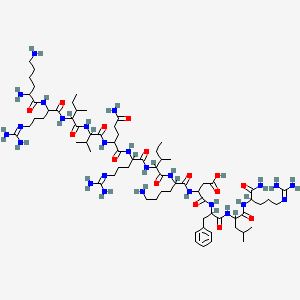



![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
